molecular formula C18H20N4O3S B2739115 7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 941965-81-7

7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2739115
CAS No.: 941965-81-7
M. Wt: 372.44
InChI Key: QBTSOBCWGDNSLT-UHFFFAOYSA-N
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Description

7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with isobutyl, methyl, and a phenylethylthio group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and an appropriate amine, followed by cyclization.

    Substitution Reactions: The isobutyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides in the presence of a base.

    Thioether Formation: The phenylethylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring the reactions are scalable for large-scale production, which may involve continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylethylthio group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of carbonyl groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its purine structure.

    Receptor Binding: Investigated for binding to specific receptors in biological systems.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The purine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The phenylethylthio group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar purine structure but different substituents.

    Theobromine (3,7-dimethylxanthine): Another purine derivative with different biological activities.

    Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine): Used in the treatment of gout, structurally related but with different functional groups.

Uniqueness

7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Biological Activity

7-Isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structure, characterized by an isobutyl group, a methyl group, and a phenylthio moiety, contributes significantly to its biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Modulation of the Wnt Signaling Pathway

Research indicates that this compound significantly influences the Wnt signaling pathway, which is crucial for cellular processes such as proliferation and differentiation. Aberrant Wnt signaling is often implicated in various cancers. Therefore, compounds that can modulate this pathway hold therapeutic potential for cancer treatment.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound has shown effective inhibition of cell proliferation in several cancer cell lines at concentrations as low as 10 µM.
  • Mechanism of Action : Further investigations suggest that it induces apoptosis in cancer cells while sparing normal cells, highlighting its selectivity and potential as a therapeutic agent .

Study 1: In Vitro Efficacy

A study assessed the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those observed for standard chemotherapeutics. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study 2: In Vivo Models

In murine models of breast cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis markers within tumor tissues.

Data Tables

Biological Activity Effect Concentration (µM) Reference
Cell Proliferation InhibitionSignificant reduction10
Induction of ApoptosisIncreased markersN/A
Tumor Size Reduction (In Vivo)Marked decreaseN/A

Properties

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-phenacylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11(2)9-22-14-15(21(3)17(25)20-16(14)24)19-18(22)26-10-13(23)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSOBCWGDNSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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